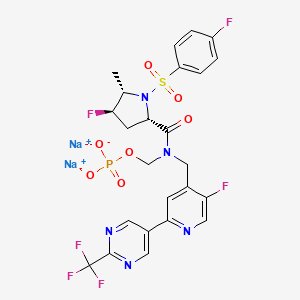
TRPA1 Antagonist 1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Transient receptor potential ankyrin 1 (TRPA1) is a non-selective calcium ion channel highly expressed in primary sensory neurons. It functions as a polymodal sensor for exogenous and endogenous stimuli and has been implicated in neuropathic pain and respiratory diseases . TRPA1 Antagonist 1 is a compound designed to inhibit the activity of TRPA1, thereby providing therapeutic benefits in conditions where TRPA1 is involved.
Méthodes De Préparation
The synthesis of TRPA1 Antagonist 1 involves several steps, including the formation of key intermediates and final coupling reactions. The synthetic routes typically involve:
Formation of Intermediates: This step includes the preparation of core structures through various organic reactions such as nucleophilic substitution and cyclization.
Coupling Reactions: The final product is obtained by coupling the intermediates under specific conditions, often involving catalysts and solvents like dimethyl sulfoxide (DMSO) and polyethylene glycol (PEG).
Industrial Production: Industrial methods focus on optimizing yield and purity, often using high-throughput techniques and automated systems to ensure consistency and scalability
Analyse Des Réactions Chimiques
TRPA1 Antagonist 1 undergoes several types of chemical reactions:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace leaving groups in the molecule.
Common Reagents and Conditions: Reagents like DMSO, PEG, and various catalysts are frequently used. Conditions often involve controlled temperatures and pH levels to ensure optimal reaction rates.
Major Products: The primary products are the desired TRPA1 antagonists, along with minor by-products that are typically removed through purification processes
Applications De Recherche Scientifique
TRPA1 Antagonist 1 has a wide range of scientific research applications:
Chemistry: Used in studying the mechanisms of ion channel inhibition and the development of new synthetic methodologies.
Biology: Helps in understanding the role of TRPA1 in sensory neurons and its involvement in pain and inflammation.
Medicine: Potential therapeutic applications in treating neuropathic pain, respiratory diseases, and inflammatory conditions.
Industry: Used in the development of new pharmaceuticals and as a tool in drug discovery and development
Mécanisme D'action
TRPA1 Antagonist 1 exerts its effects by binding to the TRPA1 receptor and keeping the channel in a closed state, preventing excitation. This inhibition blocks the generation of action potentials in sensory neurons, thereby reducing pain and inflammation. The molecular targets include the TRPA1 ion channel and associated signaling pathways involving calcium ions and protein kinases .
Comparaison Avec Des Composés Similaires
TRPA1 Antagonist 1 is unique in its high selectivity and potency compared to other TRPA1 inhibitors. Similar compounds include:
HC-030031: Another TRPA1 antagonist with similar applications but different chemical structure.
GDC-6599: A clinical candidate with optimized properties for respiratory indications.
Thienopyrimidones: A class of TRPA1 inhibitors with distinct pharmacological profiles .
Propriétés
Formule moléculaire |
C24H20F6N5Na2O7PS |
|---|---|
Poids moléculaire |
713.5 g/mol |
Nom IUPAC |
disodium;[[(2S,4R,5S)-4-fluoro-1-(4-fluorophenyl)sulfonyl-5-methylpyrrolidine-2-carbonyl]-[[5-fluoro-2-[2-(trifluoromethyl)pyrimidin-5-yl]pyridin-4-yl]methyl]amino]methyl phosphate |
InChI |
InChI=1S/C24H22F6N5O7PS.2Na/c1-13-18(26)7-21(35(13)44(40,41)17-4-2-16(25)3-5-17)22(36)34(12-42-43(37,38)39)11-14-6-20(31-10-19(14)27)15-8-32-23(33-9-15)24(28,29)30;;/h2-6,8-10,13,18,21H,7,11-12H2,1H3,(H2,37,38,39);;/q;2*+1/p-2/t13-,18+,21-;;/m0../s1 |
Clé InChI |
GAZUMLLDAGRHKZ-IFUMFIRSSA-L |
SMILES isomérique |
C[C@H]1[C@@H](C[C@H](N1S(=O)(=O)C2=CC=C(C=C2)F)C(=O)N(CC3=CC(=NC=C3F)C4=CN=C(N=C4)C(F)(F)F)COP(=O)([O-])[O-])F.[Na+].[Na+] |
SMILES canonique |
CC1C(CC(N1S(=O)(=O)C2=CC=C(C=C2)F)C(=O)N(CC3=CC(=NC=C3F)C4=CN=C(N=C4)C(F)(F)F)COP(=O)([O-])[O-])F.[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


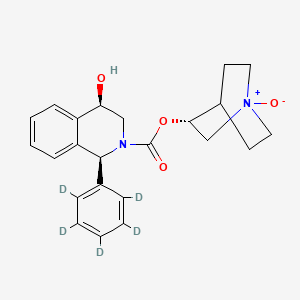
![L-Valine, N-[2-[[4-[bis(4-chlorophenyl)methyl]-1-piperazinyl]methyl]-4-quinazolinyl]-, methyl ester](/img/structure/B12421918.png)

![ethyl N-[6-[2-fluoro-5-[(4-oxo-3H-phthalazin-1-yl)methyl]phenyl]-1H-benzimidazol-2-yl]carbamate;hydrochloride](/img/structure/B12421924.png)

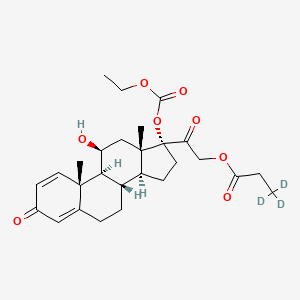

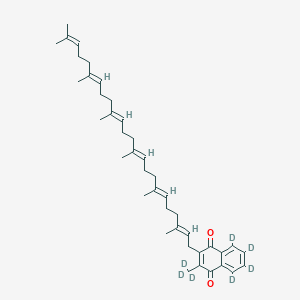
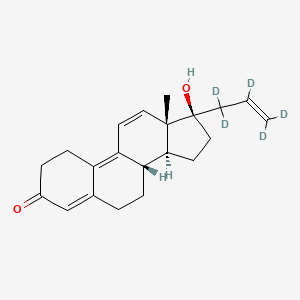
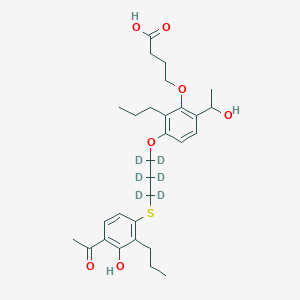

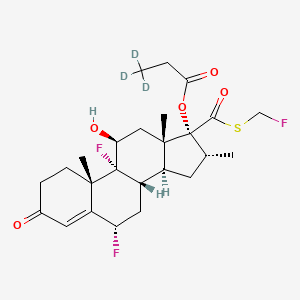
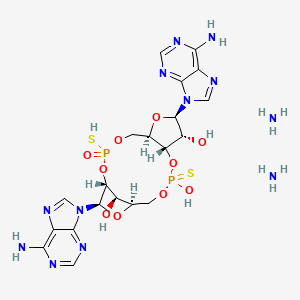
![(2,5-dioxopyrrolidin-1-yl) N-[6-[[(1R,4S,8R,10S,13S,16S,27R,34S)-4-(2-amino-2-oxoethyl)-34-[(2S)-butan-2-yl]-13-[(2R,3R)-3,4-dihydroxybutan-2-yl]-8-hydroxy-2,5,11,14,27,30,33,36,39-nonaoxo-27lambda4-thia-3,6,12,15,25,29,32,35,38-nonazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19(24),20,22-tetraen-22-yl]oxy]hexyl]carbamate](/img/structure/B12421994.png)
